

TD-1092: An In-depth Technical Guide to a Pan-IAP Degradator

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Compound of Interest

Compound Name: TD1092

Cat. No.: B15542001

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Abstract

TD-1092 is a novel heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of Inhibitor of Apoptosis Proteins (IAPs), key regulators of programmed cell death and immune signaling. By co-opting the cell's natural protein disposal machinery, TD-1092 offers a promising therapeutic strategy for various malignancies. This technical guide provides a comprehensive overview of TD-1092, including its mechanism of action, key biological data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.

Introduction

Inhibitor of Apoptosis Proteins (IAPs) are a family of anti-apoptotic proteins characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains. Several members, notably cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), are frequently overexpressed in cancer cells, contributing to therapeutic resistance and tumor survival. TD-1092 is a pan-IAP degrader that leverages the PROTAC technology to specifically target and eliminate these proteins. It consists of a ligand that binds to IAPs, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the polyubiquitination of IAPs, marking them for degradation by the proteasome.

Mechanism of Action

TD-1092 functions by inducing the proximity of IAPs to the CRBN E3 ligase complex. This induced proximity leads to the transfer of ubiquitin from the E2 conjugating enzyme to the IAP substrate. The resulting polyubiquitinated IAPs are then recognized and degraded by the 26S proteasome. The degradation of cIAP1, cIAP2, and XIAP by TD-1092 has two major downstream consequences:

- **Activation of Apoptosis:** The removal of XIAP, a potent inhibitor of caspases-3, -7, and -9, leads to the activation of the caspase cascade and subsequent apoptotic cell death.
- **Inhibition of NF- κ B Signaling:** The degradation of cIAP1 and cIAP2, which are critical components in the tumor necrosis factor- α (TNF α)-mediated activation of the NF- κ B pathway, results in the suppression of this pro-survival signaling cascade. TD-1092 has been shown to inhibit the phosphorylation of key downstream effectors, including IKK, I κ B α , p65, and p38.

Quantitative Biological Data

While specific DC₅₀ (half-maximal degradation concentration) and IC₅₀ (half-maximal inhibitory concentration) values for TD-1092 are detailed in the primary literature, the following tables summarize representative quantitative data for TD-1092 and similar IAP-degrading PROTACs to illustrate their potency and activity.

Table 1: In Vitro Degradation of IAP Proteins

Compound	Target Protein	Cell Line	DC ₅₀ (nM)	D _{max} (%)	Time (h)	Reference
TD-1092	cIAP1, cIAP2, XIAP	Various	Sub-micromolar	>90	6	[1][2]
Compound 9	cIAP1	MM.1S	2.4	>95	16	[1]
Compound 9	cIAP2	MM.1S	6.2	>95	16	[1]
Compound 9*	XIAP	MM.1S	0.7	>95	16	[1]

*Compound 9 is a potent IAP-degrading PROTAC described in related literature and is included for comparative purposes.

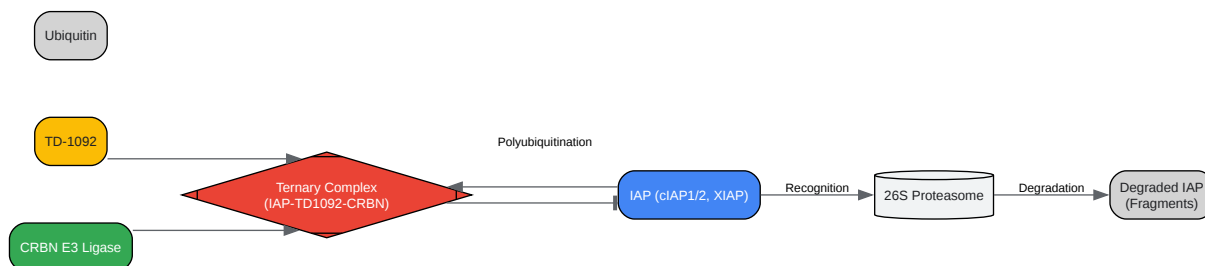
Table 2: Anti-proliferative Activity

Compound	Cell Line	IC ₅₀ (nM)	Time (h)	Reference
TD-1092	MCF-7	Not Reported	72	[3]
Compound 9	NCI-H929	8.5	72	[4]
Compound 25	NCI-H929	27	72	[4]
Compound 9	MOLM13	2.1	72	[4]
Compound 9	SUDHL6	1.6	72	[4]

*Compounds 9 and 25 are potent IAP-degrading PROTACs included for comparative purposes.

Signaling Pathways and Experimental Workflows

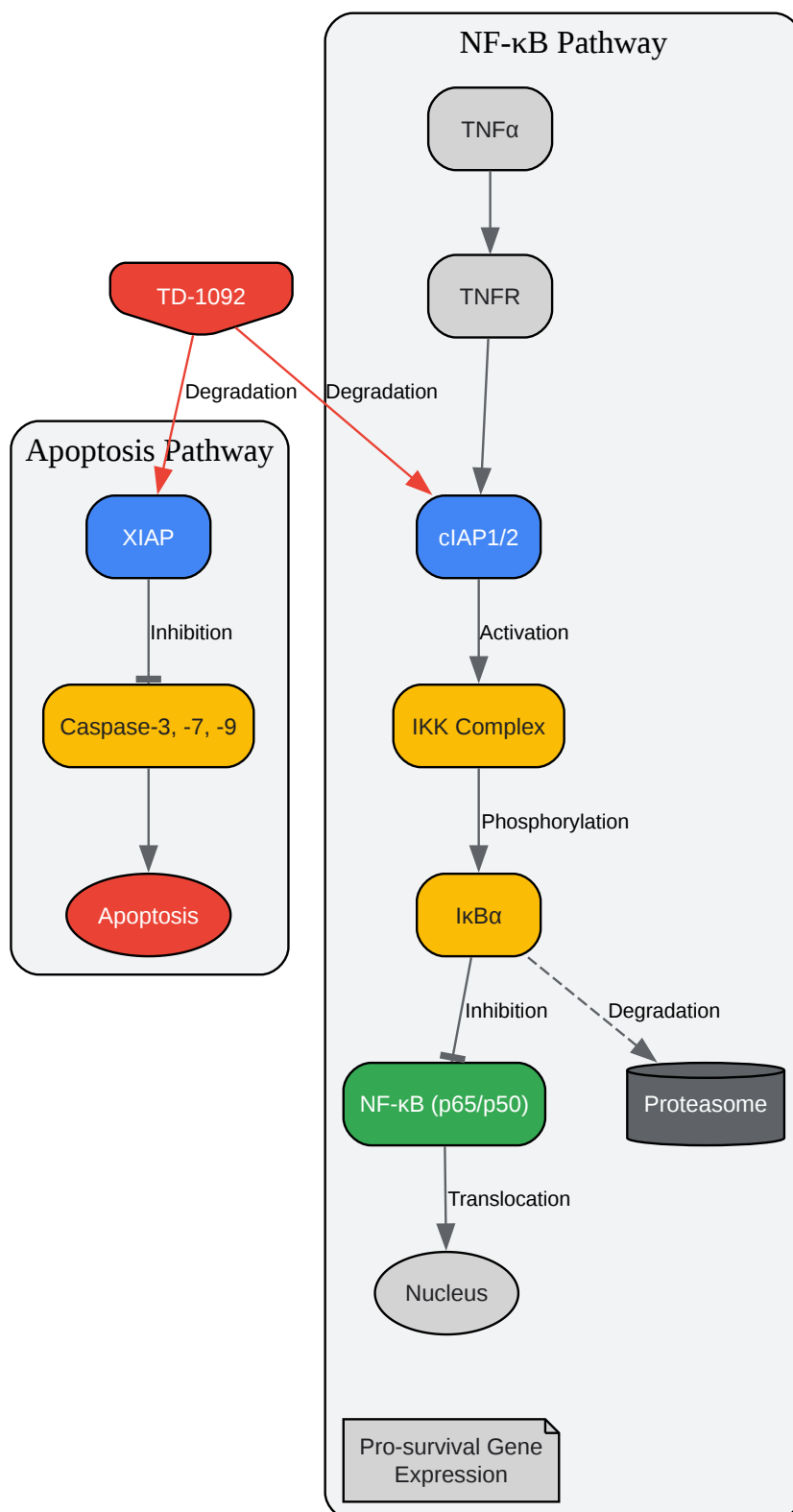
TD-1092 Mechanism of Action: IAP Degradation

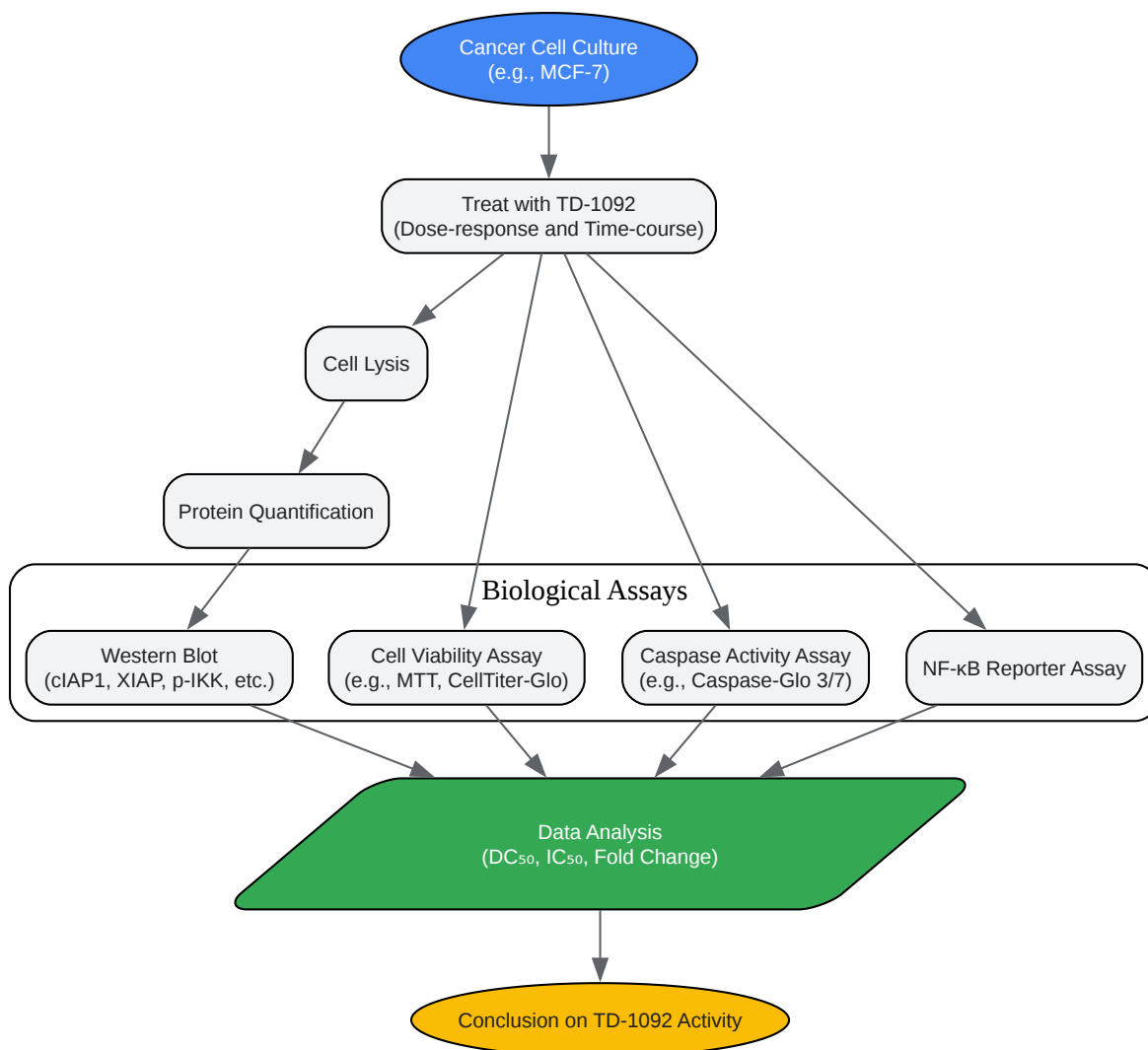


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Caption: TD-1092 mediates the formation of a ternary complex, leading to IAP ubiquitination and degradation.

Downstream Signaling Pathways Affected by TD-1092





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